

An In-depth Technical Guide to 1,1-Dimethoxycyclopentane: Properties, Synthesis, and Characterization

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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

Cat. No.: B1348547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,1-dimethoxycyclopentane**. It includes detailed information on its synthesis, reactivity, and spectroscopic characterization. The content is structured to serve as a practical resource for laboratory and development work.

Core Properties of 1,1-Dimethoxycyclopentane

1,1-Dimethoxycyclopentane, also known as cyclopentanone dimethyl ketal, is a cyclic ketal commonly used in organic synthesis as a protecting group for the cyclopentanone carbonyl functionality. Its stability under basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it a valuable intermediate in multi-step synthetic pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1,1-dimethoxycyclopentane** is presented in the table below. This data is essential for handling, reaction setup, and purification of the compound.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1]
CAS Number	931-94-2	[1]
Appearance	Colorless liquid	[2]
Boiling Point	140 °C	[2]
Density	0.95 g/mL at 20 °C	[2]
Refractive Index	1.42 at 20 °C	[2]
Flash Point	27.1 °C	
Solubility	Soluble in most organic solvents.	

Thermodynamic Properties

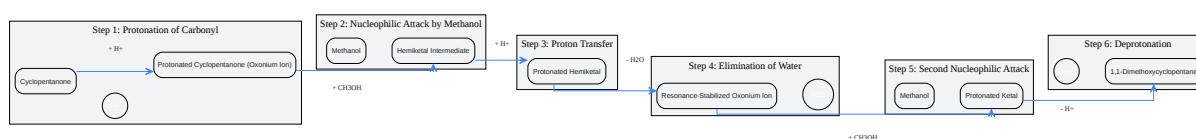
Property	Value	Unit	Reference
Standard Enthalpy of Formation (liquid)	-444.00 ± 1.00	kJ/mol	[3]
Standard Enthalpy of Formation (gas)	-397.00 ± 2.00	kJ/mol	[3]
Enthalpy of Vaporization	44.5 ± 0.3	kJ/mol	[3]

Synthesis of 1,1-Dimethoxycyclopentane

The most common method for the synthesis of **1,1-dimethoxycyclopentane** is the acid-catalyzed ketalization of cyclopentanone with methanol. To drive the equilibrium towards the product, a dehydrating agent or azeotropic removal of water is typically employed. Trimethyl orthoformate can serve as both a reactant and a dehydrating agent in this reaction.

Reaction Mechanism: Acid-Catalyzed Ketal Formation

The mechanism involves the initial protonation of the carbonyl oxygen of cyclopentanone, followed by nucleophilic attack of methanol to form a hemiketal. Subsequent protonation of the hydroxyl group and elimination of water leads to a resonance-stabilized oxonium ion, which is then attacked by a second molecule of methanol. Deprotonation of the resulting intermediate yields the final product, **1,1-dimethoxycyclopentane**.



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Caption: Acid-catalyzed formation of **1,1-dimethoxycyclopentane**.

Experimental Protocol: Synthesis of 1,1-Dimethoxycyclopentane

This protocol is adapted from general procedures for the synthesis of dimethyl ketals.

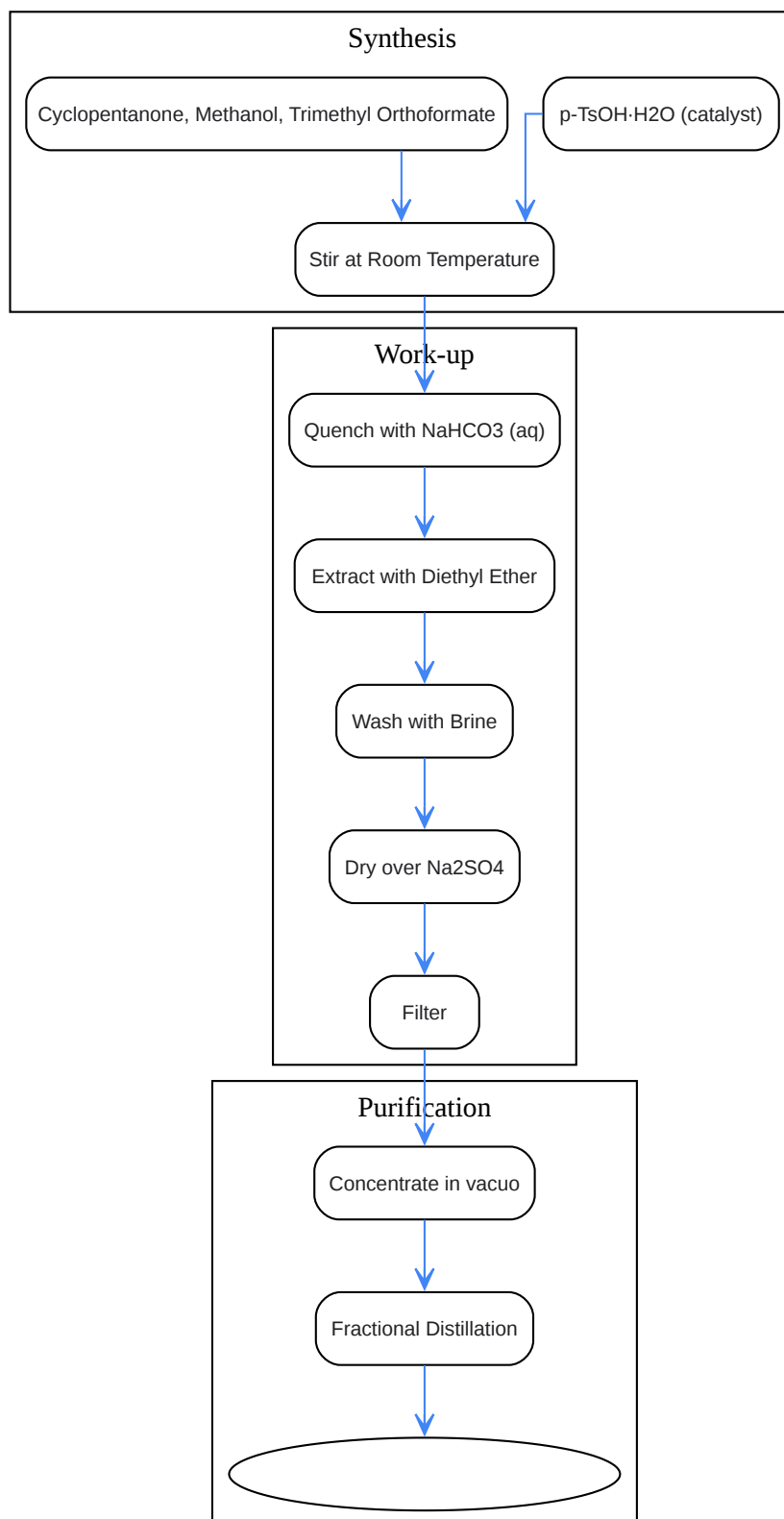
Materials:

- Cyclopentanone
- Methanol, anhydrous
- Trimethyl orthoformate
- p-Toluenesulfonic acid monohydrate ($TSOH \cdot H_2O$) or other acid catalyst
- Saturated aqueous sodium bicarbonate solution

- Anhydrous sodium sulfate or magnesium sulfate
- Diethyl ether or other suitable extraction solvent

Procedure:

- To a solution of cyclopentanone in anhydrous methanol, add trimethyl orthoformate.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure.



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Caption: Experimental workflow for the synthesis of **1,1-dimethoxycyclopentane**.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized **1,1-dimethoxycyclopentane**. Below are the expected spectroscopic data based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two main signals: a singlet for the methoxy protons and a multiplet for the cyclopentane ring protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.1	s	6H	-OCH ₃
~1.6-1.8	m	8H	-CH ₂ - (cyclopentane ring)

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit three distinct signals corresponding to the methoxy carbons, the methylene carbons of the cyclopentane ring, and the quaternary ketal carbon.

Chemical Shift (δ, ppm)	Assignment
~110	C(OCH ₃) ₂
~48	-OCH ₃
~35	C3, C4 of cyclopentane ring
~23	C2, C5 of cyclopentane ring

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹ for cyclopentanone) and the presence of strong C-O stretching bands characteristic of an acetal.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch (sp ³)
1150-1050	Strong	C-O stretch (acetal)

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a dimethyl ketal. The primary fragmentation pathway involves the loss of a methoxy group to form a stable oxonium ion.

m/z	Relative Intensity (%)	Assignment
130	Moderate	[M] ⁺
99	High	[M - OCH ₃] ⁺
71	Moderate	[M - OCH ₃ - C ₂ H ₄] ⁺

Safety Information

1,1-Dimethoxycyclopentane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[\[1\]](#) It is harmful if swallowed and can cause serious eye damage.[\[1\]](#) Always consult the Safety Data Sheet (SDS) before handling this compound.

GHS Hazard Statements:

- H225: Highly flammable liquid and vapor.[\[1\]](#)
- H302: Harmful if swallowed.[\[1\]](#)
- H318: Causes serious eye damage.[\[1\]](#)

This guide provides a foundational understanding of **1,1-dimethoxycyclopentane** for its application in a research and development setting. For more detailed information, it is recommended to consult the referenced literature and safety data sheets.

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